molecular formula C7H4O4 B106037 2,5-Dioxobenzoic acid CAS No. 5794-62-7

2,5-Dioxobenzoic acid

Cat. No.: B106037
CAS No.: 5794-62-7
M. Wt: 152.1 g/mol
InChI Key: DFAUCRRGILHLPG-UHFFFAOYSA-N
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Description

Preparation Methods

2,5-Dioxobenzoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2,5-dihydroxybenzoic acid. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds as follows:

[ \text{C}_7\text{H}_6\text{O}_4 + \text{Oxidizing agent} \rightarrow \text{C}_7\text{H}_4\text{O}_4 + \text{By-products} ]

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as catalytic oxidation processes that utilize metal catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

2,5-Dioxobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction of this compound can yield hydroquinone derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and alcohols or amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dioxobenzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dioxobenzoic acid involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This redox activity is crucial for its potential biological and chemical applications.

Comparison with Similar Compounds

2,5-Dioxobenzoic acid can be compared with other similar compounds, such as:

    2,5-Dihydroxybenzoic acid: Unlike this compound, this compound has hydroxyl groups instead of ketone groups, leading to different chemical reactivity and applications.

    Benzoquinone: While benzoquinone lacks the carboxylic acid group, it shares the quinone structure with this compound, making it a simpler analog.

    Hydroquinone: This compound is the reduced form of benzoquinone and has different redox properties compared to this compound.

Properties

IUPAC Name

3,6-dioxocyclohexa-1,4-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAUCRRGILHLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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